3,7-Dichloro-1,2,4-benzotriazine 1-oxide
Description
3,7-Dichloro-1,2,4-benzotriazine 1-oxide is a heterocyclic compound characterized by a benzotriazine core substituted with chlorine atoms at positions 3 and 7 and an oxygen atom at the N1 position. This structure confers unique electronic and redox properties, making it a candidate for hypoxia-selective therapeutic applications.
Properties
CAS No. |
18671-94-8 |
|---|---|
Molecular Formula |
C7H3Cl2N3O |
Molecular Weight |
216.02 g/mol |
IUPAC Name |
3,7-dichloro-1-oxido-1,2,4-benzotriazin-1-ium |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-1-2-5-6(3-4)12(13)11-7(9)10-5/h1-3H |
InChI Key |
ZMSWTQQQVGHRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)[N+](=NC(=N2)Cl)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations :
- Substituent Effects: Chlorine at position 7 (as in triazoxide) enhances fungicidal activity, while amino groups at position 3 (tirapazamine) facilitate DNA damage under hypoxia .
- Oxidation State : Di-N-oxide derivatives (e.g., tirapazamine) undergo enzymatic reduction to 1-oxide metabolites under hypoxia, releasing hydroxyl radicals for DNA cleavage . The 1-oxide form (as in the target compound) is a stable metabolite that accumulates in low-oxygen environments, enhancing selective cytotoxicity .
Comparison :
- The target compound likely follows a pathway involving chlorination of a nitroaniline precursor, condensation with cyanamide, and selective oxidation, as seen in triazoxide synthesis .
- Higher halogen substitution (e.g., 3,7-dichloro) may require stringent conditions to avoid over-oxidation or side reactions, as observed in low yields for di-N-oxide targets .
Table 3: Redox Properties and Hypoxia-Selective Activity
| Compound | Redox Potential (E₁) | Major Metabolite | DNA Damage Mechanism | Hypoxia Selectivity |
|---|---|---|---|---|
| Tirapazamine | -450 mV (vs. NHE) | 1-Oxide (3) | Hydroxyl radical generation | High |
| 3,7-Dichloro-1-oxide (Target) | *Predicted: -400 mV | Stable 1-oxide | Direct alkylation? | Moderate-High |
| Triazoxide | Not reported | N/A (non-redox active) | Fungal membrane disruption | None |
Insights :
- Tirapazamine’s di-N-oxide structure allows one-electron reduction under hypoxia, generating the 1-oxide metabolite and reactive radicals . The target compound’s 1-oxide state may bypass this step, directly alkylating DNA or proteins in low-oxygen environments.
- Triazoxide lacks redox activity but leverages chloro and imidazole groups for antifungal action, indicating substituent-driven divergence in applications .
Spectroscopic and Physicochemical Properties
Table 4: Comparative Spectral Data
| Compound | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) | UV-Vis (λmax) |
|---|---|---|---|
| Tirapazamine | Aromatic H: 7.8–8.2; NH₂: 5.6 | C3: 150; N-oxide: 165 | 320 nm |
| 3-Amino-7-chloro-1-oxide | CH3: 2.45; Aromatic H: 7.23–8.04 | C7-Cl: 128; C3-NH₂: 145 | 290 nm |
| 5a (Tetrahydro-benzotriazine) | CH2: 1.70–3.40; CH3: 2.5 | Aliphatic C: 20–40 | Not reported |
Analysis :
- Chlorine substituents (e.g., in 3-amino-7-chloro-1-oxide) deshield adjacent protons, shifting aromatic ¹H-NMR signals downfield . The target compound’s dichloro substitution may further alter electronic environments, affecting solubility and reactivity .
Preparation Methods
Base-Mediated Cyclization
The reaction of 3,7-dichloro-1,2,4-benzotriazine with sodium propylate in n-propanol at 80°C under pressure yields the 1-oxide derivative. This method leverages alkoxide nucleophiles to displace chloride at the N1 position, followed by intramolecular oxidation. The product crystallizes upon cooling, with a reported melting point of 90–92°C.
Optimization Notes :
-
Prolonged heating (>6 hours) reduces yield due to decomposition.
-
Substituting sodium propylate with potassium tert-butoxide shifts selectivity toward N3 substitution, producing undesired byproducts.
Hydrogenation-Based Oxide Formation
Catalytic Hydrogenation with Raney Nickel
A stirred mixture of 3,7-dichloro-1,2,4-benzotriazine, zinc powder (1:1 w/w), and concentrated ammonia in ethanol undergoes hydrogenation at 70–90°C. The reaction progresses until the orange coloration dissipates, indicating complete reduction. Subsequent acidification with 3N alcoholic HCl precipitates the 1-oxide hydrochloride, which is recrystallized from methanol to achieve 110–111°C melting point crystals.
Critical Parameters :
-
Catalyst Loading : 5–10% Raney nickel by substrate weight maximizes turnover.
-
Ammonia Concentration : <15% v/v minimizes side reactions with zinc.
Palladium-Catalyzed Hydrogenation
Alternative protocols employ palladium on carbon (Pd/C) in acetic acid–alcohol (9:1) mixtures under 3 atm H₂. This method achieves comparable yields (∼85%) but requires stricter moisture control to prevent catalyst deactivation.
Substitution Reactions
Dimethylamine Displacement
Heating 3,7-dichloro-1,2,4-benzotriazine 1-oxide with dimethylamine in ethanol at 80°C under pressure produces 7-chloro-3-dimethylamino derivatives. The reaction completes within 4 hours, with the hydrochloride salt precipitating upon cooling (melting point: 215–220°C).
Side Reactions :
-
Excess amine (>2 eq) leads to over-alkylation at C7.
-
Elevated temperatures (>100°C) promote reductive dechlorination.
Malononitrile Ylidene Formation
Reaction with ylidenemalononitrile (TCNEO) in toluene at 115°C introduces electron-withdrawing groups at C7, enhancing redox activity. While primarily used for functionalized derivatives, this method demonstrates the compound’s versatility as a scaffold.
Analytical Validation
Spectroscopic Characterization
Crystallographic Data
X-ray diffraction of hydrochloride salts reveals a monoclinic lattice (space group P2₁/c) with bond lengths of 1.23 Å for C=O and 1.35 Å for N–O, consistent with quinoidal distortion.
Comparative Synthesis Table
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base-Mediated Cyclization | NaOPr, n-PrOH, 80°C, 6 h | 75 | 98.5 |
| Raney Ni Hydrogenation | Zn/NH₃, EtOH, 70°C | 88 | 97.2 |
| Pd/C Hydrogenation | Pd/C, AcOH/EtOH, 3 atm H₂ | 85 | 96.8 |
| Dimethylamine Displacement | Me₂NH, EtOH, 80°C, 4 h | 68 | 95.4 |
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Q. How is stability under physiological conditions evaluated?
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